1-[(4-bromobenzyl)oxy]-1H-imidazole
Description
Significance of Heterocyclic Scaffolds in Molecular Design
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are fundamental in medicinal chemistry. mdpi.comrroij.com These scaffolds provide a vast chemical space for designing molecules with diverse three-dimensional arrangements and electronic properties. rroij.com The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique characteristics, such as the ability to form hydrogen bonds and engage in various intermolecular interactions, which are critical for binding to biological targets like proteins and nucleic acids. rroij.comijprajournal.com
Over 85% of all biologically active small molecules contain a heterocyclic fragment, highlighting their central role in drug design. nih.gov The versatility of these structures allows medicinal chemists to fine-tune the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability. ijprajournal.comnih.gov This optimization is crucial for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic efficacy and safety. rroij.com The continuous development of new synthetic methodologies has further expanded the accessibility and diversity of functionalized heterocyclic compounds, accelerating the pace of drug discovery. mdpi.comnih.gov
Overview of Imidazole's Role in Modulating Biological Systems
The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a particularly important pharmacophore found in many biologically essential molecules, including the amino acid histidine, histamine, and purines in nucleic acids. fiveable.meneuroquantology.commdpi.com Its ability to act as both a proton donor and acceptor at physiological pH makes it a key player in many enzymatic reactions and biological signaling processes. fiveable.memdpi.com
Imidazole derivatives have demonstrated a wide array of pharmacological activities, including:
Antimicrobial and Antifungal: Compounds containing the imidazole moiety are known to interfere with the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death. neuroquantology.comijprajournal.com They are also effective against various bacterial strains. ijprajournal.comijsrtjournal.com
Anticancer: Many imidazole-based compounds exhibit significant anticancer activity by inhibiting enzymes crucial for cancer cell proliferation or by inducing apoptosis. researchgate.netnih.gov
Anti-inflammatory: Certain imidazole derivatives can modulate inflammatory pathways, for instance, by inhibiting enzymes involved in the synthesis of inflammatory mediators. neuroquantology.comnih.gov
Anticonvulsant: The imidazole structure is found in drugs that enhance the activity of the inhibitory neurotransmitter GABA, which helps in controlling seizures. neuroquantology.comnih.gov
The imidazole scaffold's capacity to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability, further solidifies its importance in medicinal chemistry. neuroquantology.com
Rationale for Investigating 1-[(4-bromobenzyl)oxy]-1H-imidazole and Related Structures
The investigation into specific N-substituted imidazoles like This compound is driven by the desire to explore novel chemical spaces and identify new therapeutic agents. The "N-oxy" or "N-alkoxy" substitution on the imidazole ring is a less common modification compared to C-substitutions or N-alkylation, offering a unique avenue for creating structurally novel compounds.
The rationale for studying this particular compound and its relatives includes:
Structural Novelty: The N-alkoxy linkage introduces different steric and electronic properties to the imidazole ring compared to more traditional derivatives. This can lead to unique binding interactions with biological targets.
Exploring Structure-Activity Relationships (SAR): The synthesis of analogues, such as those with different substituents on the benzyl (B1604629) ring (e.g., bromo group in the 4-position), allows researchers to systematically study how structural changes affect biological activity. For instance, related structures like 1-[4-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanol have been investigated as potent inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer. mdpi.comresearchgate.netunipa.it
Precursors for Other Compounds: N-alkoxyimidazoles can serve as versatile synthetic intermediates. For example, they can be converted into N-alkoxyimidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), important catalysts in organic synthesis. mdpi.comnih.gov Some of these resulting salts and their thione derivatives have been evaluated for cytotoxic activity. mdpi.comnih.govacs.org
The presence of the 4-bromobenzyl group is also significant. Halogen atoms like bromine can influence a molecule's lipophilicity and its ability to form halogen bonds, potentially enhancing binding affinity and cell permeability. The investigation of such specifically substituted N-alkoxyimidazoles is a targeted approach to expand the chemical toolbox and discover molecules with potentially improved or novel biological activities.
Properties
IUPAC Name |
1-[(4-bromophenyl)methoxy]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-10-3-1-9(2-4-10)7-14-13-6-5-12-8-13/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQLNCPIOPMEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 1 4 Bromobenzyl Oxy 1h Imidazole Analogs
Strategic Approaches to N-Functionalization of Imidazoles
The introduction of substituents at the nitrogen atoms of the imidazole (B134444) ring is a critical step in the synthesis of diverse imidazole-based compounds. Various methods have been developed to achieve this, ranging from direct alkylation and arylation to the construction of the imidazole ring with the desired N-substituent already in place.
Regioselective N-Alkylation and N-Arylation Techniques
Direct N-alkylation or N-arylation of the imidazole ring is a common strategy. However, controlling the regioselectivity—that is, whether the substituent attaches to the N-1 or N-3 position—can be a challenge. The outcome of these reactions is often influenced by the nature of the reactants, the solvent, and the presence of protecting groups. nih.govnih.govacs.org
One approach to achieve regioselectivity involves the use of a directing group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group. nih.govnih.govacs.org This group can be used to protect one of the nitrogen atoms, allowing for the selective functionalization of the other. Subsequently, the SEM group can be removed to yield the desired N-substituted imidazole. nih.govnih.govacs.org Furthermore, a "SEM-switch" strategy has been developed that allows the transfer of the SEM group from N-1 to N-3, enabling the synthesis of 4-arylimidazoles and facilitating sequential C4–C5-arylation. nih.govnih.govacs.org This method provides a high degree of control over the final substitution pattern of the imidazole core. nih.govnih.govacs.org
Metal-free N-allylation and N-alkylation of imidazoles have also been achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.org This method offers a catalyst-free and additive-free approach for the synthesis of N-substituted imidazole derivatives. beilstein-journals.org Additionally, N-benzylation of imidazo[4,5-b]pyridine-4-oxide derivatives has been studied, with regioselectivity being influenced by the substituent at the C-2 position. researchgate.net
The arylation of N-H containing compounds, including imidazoles, can be promoted by cupric acetate (B1210297) and a tertiary amine in the presence of phenylboronic acids. organic-chemistry.org
Multicomponent Synthesis for Imidazole Ring Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted imidazoles in a single step from simple starting materials. wikipedia.orgbenthamdirect.comacs.orgacs.org These reactions are particularly valuable for creating molecular diversity.
The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. wikipedia.org Modifications of this method, where a primary amine replaces one equivalent of ammonia, can produce N-substituted imidazoles. wikipedia.org
More recent developments in MCRs for imidazole synthesis include:
A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate under solvent-free conditions. organic-chemistry.org
The use of erbium triflate as a catalyst for the synthesis of highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org
A phospha-münchnone cycloaddition reaction that allows for the one-pot synthesis of highly substituted and polycyclic imidazoles from imines, acid chlorides, and N-nosyl imines or tethered nitriles without the need for a metal catalyst. acs.orgacs.org
The use of acidic ionic liquids as both the solvent and catalyst in the one-pot synthesis of imidazoles, promoting environmentally friendly procedures. benthamdirect.com
Advanced Catalytic Systems in Imidazole Synthesis
The development of advanced catalytic systems has significantly improved the efficiency, selectivity, and environmental footprint of imidazole synthesis. researchgate.netresearchgate.netnih.govrsc.org
Heterogeneous catalysts, particularly those based on metals, have gained prominence due to their ease of separation from the reaction mixture, reusability, and often-improved yields and reaction times. researchgate.netnih.gov Examples of such catalysts include:
Silica-supported titanium chloride (TiCl₃-SiO₂) for the solvent-free synthesis of 2,4,5-triaryl and 1,2,4,5-tetraryl imidazoles. nih.gov
Silica-supported copper(I) oxide (SiO₂-Cu₂O) for the synthesis of 2,4,5-triaryl imidazoles in ethanol. nih.gov
Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov
Magnetic nanoparticle-supported sulfonic acid (γ-Fe₂O₃-SO₃H) for the rapid synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.net
Zinc-based heterogeneous catalysts are also widely used due to their non-toxic, affordable, and eco-friendly nature. researchgate.net
Homogeneous catalysts also play a crucial role. For instance, a gold/silver dual catalytic system has been used for the three-component domino cyclization reaction of N-tosylhydrazones with α,β-unsaturated acids and amines to synthesize 4H-imidazo-oxadiazin-4-ones. rsc.org Iron catalysts have been employed to promote the reaction between amidoximes and enones. rsc.org
Synthesis of the Bromobenzyl Ether Moiety
The bromobenzyl ether portion of 1-[(4-bromobenzyl)oxy]-1H-imidazole is typically constructed through a two-step process: preparation of a suitable halogenated benzyl (B1604629) precursor followed by an etherification reaction.
Preparation of Halogenated Benzyl Precursors
The most common precursor for the bromobenzyl moiety is 4-bromobenzyl bromide. This compound is synthesized from 4-bromotoluene (B49008) through bromination. prepchem.comguidechem.com Several methods exist for this transformation:
| Starting Material | Reagents | Conditions | Yield | Purity |
| 4-bromotoluene | Bromine, Carbon tetrachloride, 500-watt photolamp | Boiling, dropwise addition of bromine | 65% | - |
| p-bromotoluene | PCl₃, Bromonaphthalene | 115-125°C, stirring | ~45% | 99.2% (GC) |
| p-bromotoluene | PCl₃, Bromine | 115-125°C, stirring | 45% | - |
| p-bromotoluene | Carbon tetrachloride | - | 76.3% | 94% |
Table 1: Synthetic Methods for 4-Bromobenzyl Bromide prepchem.comguidechem.com
The choice of method often depends on the desired scale and purity of the final product. The free radical bromination using light is a common laboratory-scale method, while other methods may be more suitable for industrial production.
Etherification Reactions for O-Functionalization
The final step in the synthesis of this compound involves the formation of the ether linkage. This is typically achieved through a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. beilstein-journals.org In the context of the target molecule, this would involve the reaction of an N-hydroxyimidazole derivative with 4-bromobenzyl bromide.
Alternatively, direct alkylation of imidazole with 4-bromobenzyl chloride can also be employed to form the C-N bond, leading to the desired product. ontosight.ai The synthesis of related 1-(4-alkoxybenzyl)-1H-(benz)imidazoles has been achieved by reacting the corresponding 4-alkoxybenzyl chloride with the azole in acetonitrile (B52724) with potassium carbonate. bohrium.com
The direct cross-coupling of two different alcohols, such as a benzylic alcohol and another alcohol, can be catalyzed by trifluoroacetic acid (TFA) to form unsymmetrical ethers. nih.gov N-Iodosuccinimide (NIS) has also been shown to be an efficient precatalyst for the dehydrative O-alkylation reactions between various alcohols. mdpi.com While not directly applied to the synthesis of the title compound in the provided sources, these modern etherification methods represent potential alternative routes.
Convergent and Divergent Synthesis of the Target Compound and its Derivatives
In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to generate a library of structurally related compounds. This strategy is highly effective for exploring structure-activity relationships (SAR) by introducing diversity at a late stage of the synthesis. For example, a core imidazole structure could be synthesized and then alkylated with a variety of substituted benzyl halides, including 4-bromobenzyl bromide, to produce a range of analogs.
Research into related imidazole derivatives illustrates these principles. For example, the synthesis of dihydroisoquinoline-1,4-diones has been achieved using a photocatalytic strategy that allows for both convergent and divergent approaches. nih.govrsc.org In a convergent pathway, different starting materials can be used to arrive at the same final product. nih.gov Conversely, a divergent approach allows for the creation of various different products from a single starting material. nih.gov Similarly, the synthesis of 1-(4-alkoxybenzyl)-1H-(benz)imidazoles has been explored through competing N-alkylation and O-alkylation routes, representing a choice in synthetic strategy. bohrium.com
Reaction Pathway Design and Optimization
The design of a synthetic pathway for this compound analogs requires careful consideration of starting materials, reaction conditions, and potential side reactions. A common strategy for similar structures involves the N-alkylation of an imidazole ring with a suitable benzyl halide. bohrium.com For the target compound, this would likely involve the reaction of 1-hydroxyimidazole (B8770565) with 4-bromobenzyl bromide.
Optimization of such a reaction is crucial for maximizing yield and purity. This process often involves systematically varying parameters such as the solvent, base, temperature, and reaction time. acs.org For instance, in the synthesis of related imidazole derivatives, conditions are meticulously optimized. semanticscholar.org The choice of base is critical in deprotonating the imidazole nitrogen without causing unwanted side reactions. Common bases include potassium carbonate, sodium hydride, or organic amines like triethylamine. The solvent must be chosen to ensure solubility of the reactants and facilitate the reaction; polar aprotic solvents like acetonitrile, DMF, or DMSO are often employed. acs.org
The table below presents examples of reaction conditions used in the synthesis of structurally related imidazole derivatives, illustrating the types of parameters that are optimized.
Table 1: Examples of Reaction Conditions for Synthesis of Imidazole Derivatives
| Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-methyl-5-nitro-1H-imidazole, 2-bromo-1-(4-bromophenyl)ethan-1-one | K₂CO₃, TBAB, MeCN | 1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one | Not specified | nih.gov |
| Benzil, 4-methoxybenzylamine | Acetic acid (30 mol%), Solvent-free, 140 °C, 3 h | 1-(4-Methoxybenzyl)-2,4,5-triphenyl-1H-imidazole | 91% | semanticscholar.org |
| 4-hydroxybenzyl alcohol, n-octylbromide | Cs₂CO₃, Acetonitrile, Reflux | 4-n-Octyloxybenzyl alcohol | 88% | bohrium.com |
| Dichloro-pyrimidine, Sulfamide potassium salt | DMSO, Room Temperature, 24-48 h | Monochloro-pyrimidine intermediate | Not specified | acs.org |
| 2-(chloromethyl)-1H-benzo[d]imidazole, 4-bromophenylhydrazine | Et₃N, Methanol, Reflux, 4 h | 2-((1-(4-Bromophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole | 55.4% | mdpi.com |
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of imidazole derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. researchgate.netasianpubs.org These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. acs.org
The development of environmentally benign catalysts is another key aspect. Researchers have explored the use of recyclable catalysts like silver nanoparticles or deep eutectic solvents (DESs) for imidazole synthesis. researchgate.netnih.gov DESs, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and catalyst, are often biodegradable, and can be recycled multiple times with minimal loss of activity. nih.gov
Energy efficiency is also a major consideration. acs.org Developing synthetic methods that proceed at ambient temperature and pressure significantly reduces the energy consumption of the process. acs.org Microwave-assisted synthesis has been shown to be a green alternative, offering short reaction times and high yields while avoiding toxic solvents. nih.gov
The table below summarizes some green chemistry approaches applied to the synthesis of various imidazole derivatives.
Table 2: Green Chemistry Approaches in Imidazole Synthesis
| Synthetic Approach | Green Chemistry Principle(s) | Example | Key Findings | Reference |
|---|---|---|---|---|
| One-pot, four-component reaction | Atom Economy, Time Efficiency, Reduced Solvent Use | Synthesis of EGFR inhibitors under microwave irradiation. | High yields (86-92%) in short reaction times (9-14 min), avoids toxic solvents. | nih.gov |
| Solvent-free synthesis | Prevention of Waste, Safer Solvents & Auxiliaries | One-pot synthesis of imidazole derivatives from o-phenylenediamines. | High yields, mild reaction conditions, easy setup. | asianpubs.org |
| Deep Eutectic Solvent (DES) as catalyst/solvent | Use of Renewable Feedstocks, Catalysis, Safer Solvents | One-pot, multicomponent synthesis of tri- and tetra-substituted imidazoles. | DES is cost-effective, environmentally friendly, and recyclable for up to five runs. | nih.gov |
| Ultrasound irradiation | Design for Energy Efficiency | Synthesis of 2,4,5-trisubstituted imidazoles in EtOH:H₂O. | Pursues green chemistry principles for the synthesis of bioactive imidazoles. | researchgate.net |
Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive search for detailed structural and characterization data for the chemical compound this compound has found no publicly available experimental data. Despite targeted searches for advanced spectroscopic and crystallographic information, specific research findings on this particular molecule are absent from the scientific literature.
The molecular formula for this compound is C₁₀H₉BrN₂O, and its molecular weight is approximately 253.1 g/mol . While basic information and predicted properties may be found in chemical databases, the experimental data required for a thorough structural elucidation and characterization, as outlined in the requested article structure, are not available.
Consequently, it is not possible to provide detailed, scientifically accurate information for the following analytical techniques concerning this compound:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): No published NMR spectra, including chemical shifts, coupling constants, or two-dimensional correlation data, could be located.
Mass Spectrometry (MS): Specific details on the molecular ion peak and the fragmentation pattern for this compound are not documented.
Vibrational Spectroscopy (IR, Raman): There are no available IR or Raman spectra to identify the characteristic vibrational frequencies of its functional groups.
X-ray Crystallography: Information regarding the single-crystal structure, including unit cell dimensions, bond lengths, bond angles, and torsional angles, has not been published. This includes methodologies for crystal growth and data acquisition specific to this compound.
Without access to primary research articles or spectral databases containing this information, a scientifically rigorous article on the structural elucidation and characterization of this compound cannot be generated.
Analysis of Intermolecular Interactions in the Solid State of this compound
As of September 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published experimental data on the solid-state structure of this compound. Therefore, a detailed analysis of its intermolecular interactions based on experimental research findings, such as single-crystal X-ray diffraction or Hirshfeld surface analysis, cannot be provided.
The elucidation of intermolecular interactions in the solid state is fundamentally dependent on the experimental determination of the compound's crystal structure. Techniques such as X-ray crystallography provide precise atomic coordinates within the crystal lattice, which are essential for identifying and quantifying various non-covalent interactions. These interactions include:
Hydrogen Bonds: Potential hydrogen bond donors and acceptors within the molecule, such as the imidazole nitrogen atoms and the ether oxygen, would likely play a significant role in the crystal packing.
Halogen Bonds: The bromine atom on the benzyl ring could act as a halogen bond donor, interacting with nucleophilic atoms in neighboring molecules.
π-Interactions: The aromatic imidazole and bromobenzyl rings could engage in π-π stacking or C-H···π interactions.
Without a determined crystal structure for this compound, any discussion of its specific intermolecular interactions would be purely speculative. The generation of data tables detailing bond lengths, bond angles, and specific interaction geometries is not possible. Further experimental research is required to elucidate the solid-state structure of this compound and enable a detailed analysis of its intermolecular interactions.
Computational Chemistry and Molecular Informatics
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netcrpsonline.com This allows for the prediction of the activity of new, unsynthesized compounds.
To build a QSAR model, the chemical structures of the compounds are converted into a set of numerical descriptors that quantify their physicochemical and structural properties. For a series of imidazole-based inhibitors, including compounds structurally related to 1-[(4-bromobenzyl)oxy]-1H-imidazole, several types of descriptors are relevant. researchgate.netcrpsonline.com
Physicochemical Descriptors: These include properties like molecular weight, logP (lipophilicity), molar refractivity (a measure of volume and polarizability), and electronic parameters such as Hammett constants that describe the electron-donating or -withdrawing nature of substituents.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and branching.
3D Descriptors: These are calculated from the 3D conformation of the molecule and can include steric fields (describing the shape of the molecule) and electrostatic fields (describing the distribution of charge).
For this compound, key descriptors would likely include those related to the size and hydrophobicity of the bromobenzyl group and electronic descriptors for the bromine substituent.
| Descriptor Class | Specific Descriptor Example | Relevance to this compound |
|---|---|---|
| Physicochemical | Molecular Weight | Overall size of the molecule. |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Hydrophobicity, influencing membrane permeability and binding to hydrophobic pockets. |
| Electronic | Hammett Constant (σ) for para-Bromo | Electronic effect of the bromo substituent on the benzyl (B1604629) ring. |
| Steric | Molar Refractivity (MR) | Volume and polarizability of the molecule. |
| 3D-QSAR | Steric and Electrostatic Fields | Shape and charge distribution, crucial for specific interactions in the binding site. |
Once the descriptors are calculated for a set of compounds with known biological activities, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used to develop these models. researchgate.netnih.gov
For a series of imidazole-based HO-1 inhibitors, a typical QSAR model might look like:
log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...
where IC50 is the concentration of the inhibitor required to achieve 50% inhibition, and c0, c1, c2, etc., are coefficients determined by the statistical analysis. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which assesses the predictive power of the model. researchgate.netcrpsonline.com
Studies on related imidazole (B134444) derivatives have shown that descriptors related to hydrophobicity and electronic properties are often significant in predicting their inhibitory activity against HO-1. researchgate.netcrpsonline.com For instance, a higher hydrophobicity of the substituent on the benzyl ring can lead to increased activity, up to a certain point. The electronic nature of the substituent, such as the electron-withdrawing bromine atom, also plays a crucial role in modulating the binding affinity. researchgate.net
| Statistical Parameter | Typical Value Range | Interpretation |
|---|---|---|
| Correlation Coefficient (r²) | 0.7 - 0.9 | Indicates a good fit of the model to the training data. |
| Cross-validated Correlation Coefficient (q²) | > 0.5 | Suggests good predictive ability of the model for new compounds. |
| Standard Error of Estimate (SEE) | Low values are desirable | Measures the deviation of the predicted values from the experimental values. |
| F-statistic | High values are desirable | Indicates the statistical significance of the regression model. |
Structure Activity Relationship Sar Studies of 1 4 Bromobenzyl Oxy 1h Imidazole Derivatives
Systematic Modification of the Bromobenzyl Moiety
The bromobenzyl portion of the molecule is a primary target for structural modifications to enhance potency and selectivity.
The position and nature of halogen substituents on the benzyl (B1604629) ring significantly influence the compound's activity. Studies have shown that the presence of a halogen, such as bromine, on the benzyl moiety can enhance the biological activity of imidazole (B134444) derivatives. researchgate.net
Research on related compounds has demonstrated that moving a halogen atom from the ortho to the meta position on a phenyl ring can decrease its inhibitory activity against certain enzymes. nih.gov For instance, in a series of dual aromatase and sulfatase inhibitors, ortho-halogenated derivatives were more potent than their meta-halogenated counterparts. nih.gov Specifically, the bromo derivative was found to be a more potent aromatase inhibitor than the chloro and fluoro derivatives. nih.gov
Furthermore, the electronic properties of the substituents play a critical role. In some cases, electron-donating groups at the 2 or 3-position of an aromatic ring have been found to reduce antifungal effects, while halogen groups at the same positions improved activity. researchgate.net Conversely, in other molecular contexts, a negative correlation has been observed between potency and the electronegativity of the halogen substituent, with iodo- and bromo-substituted compounds showing higher potency than their fluoro- and chloro-substituted analogs. researchgate.net
Table 1: Effect of Halogen Substitution on Aromatase Inhibition
| Compound | Halogen Position | IC50 (nM) |
|---|---|---|
| Ortho-Bromo Derivative | ortho | 0.82 |
| Meta-Bromo Derivative | meta | 2.6 |
| Ortho-Chloro Derivative | ortho | 2.3 |
| Meta-Chloro Derivative | meta | 18 |
| Ortho-Fluoro Derivative | ortho | 12 |
| Meta-Fluoro Derivative | meta | 39 |
This table is based on data for a related class of inhibitors and illustrates the general principle of positional effects of halogen substitution. nih.gov
Replacing the bromobenzyl group with other aromatic or aliphatic structures has been a key strategy to explore the SAR of these compounds. The introduction of lipophilic substituents, often in the form of five or six-membered rings, has been shown to be important for activity. humanjournals.com
For example, the substitution of a benzyl group with a 2,5-dichlorobenzyl or a phenylsulfonyl group did not significantly alter the activity in one study of pyrazole (B372694) derivatives. wur.nl However, introducing more lipophilic groups like isopropyl or isoamyl led to the best antimicrobial activity in that series. wur.nl In another study, replacing a para-cyanophenyl ring with a hydrogen atom was detrimental to the dual inhibitory activity of certain compounds. nih.gov
The introduction of biphenyl (B1667301) groups has also been explored. In a series of novel biphenyl imidazole derivatives, several compounds exhibited potent activities against fungal species. researchgate.net The presence of two aryl substituents on a pyrazole ring was found to be important for high antimicrobial potency. wur.nl
Investigation of the Ether Linkage Flexibility and Connectivity
Modifying the length and composition of the ether linker can have profound effects on activity. In a study of antitubercular drug analogues, extending the linker to a propenyloxy, propynyloxy, or pentynyloxy chain resulted in greater potency against replicating M. tb. service.gov.uk The propynyl (B12738560) ether was particularly effective under anaerobic conditions. service.gov.uk
Replacing the ether oxygen with other heteroatoms, such as sulfur or nitrogen, can also impact the compound's properties. The classical isosteres CH₂, O, and S have notable similarities but also marked differences in bond angle, bond length, and dipole moment, which can influence biological activity. acs.org
Introducing conformational constraints can help to lock the molecule into a bioactive conformation. This can be achieved by introducing rigid elements into the linker or by creating cyclic analogues. Docking studies of some compounds have suggested that limited conformational flexibility can sometimes be detrimental to activity. acs.org The preferred conformation of a molecule can significantly influence how its side chains project and interact with a biological target. acs.org
Functionalization of the Imidazole Heterocycle
Direct modification of the imidazole ring itself provides another avenue for SAR exploration. The N-1 position of the imidazole ring is often considered essential for activity, and substitutions at this position are common. humanjournals.com
The introduction of substituents on the imidazole ring can modulate its electronic properties and steric profile. For instance, the addition of alkyl substituents on the imidazole ring generally decreases activity, while substitutions with certain aromatic groups can be beneficial. humanjournals.com In some cases, replacing a triazole moiety with an imidazole ring has been shown to improve both aromatase and STS inhibitory activities. nih.gov
Various synthetic methods have been developed to create functionalized imidazoles, allowing for a wide range of derivatives to be synthesized and evaluated. uib.nonih.gov These methods include catalyst-free cyclization reactions and the use of specialized reagents to introduce diverse functional groups onto the imidazole backbone. uib.noacs.org
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| 1-[(4-bromobenzyl)oxy]-1H-imidazole |
| 1-{[2-(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole |
| 1-{[2-(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole |
| Econazole |
| 1-[3-(2,4-dichlorophenoxy)-3-(4-fluorophenyl)propyl]-1H-imidazole |
| 1-[3-(4-nitrophenyl)-3-phenoxypropyl]-1H-imidazole |
| 1-[3-(2,4-difluorophenoxy)-3-phenylpropyl]-1H-imidazole |
| ortho-bromo derivative |
| meta-bromo derivative |
| ortho-chloro derivative |
| meta-chloro derivative |
| ortho-fluoro derivative |
| meta-fluoro derivative |
| 2,5-dichlorobenzyl derivative |
| phenylsulfonyl derivative |
| isopropyl derivative |
| isoamyl derivative |
| biphenyl imidazole derivative |
| propenyloxy analogue |
| propynyloxy analogue |
| pentynyloxy analogue |
Substitutions at C2, C4, and C5 Positions
The imidazole ring is an amphoteric heterocycle, susceptible to both electrophilic and nucleophilic attacks, making its carbon atoms (C2, C4, and C5) key targets for chemical modification. researchgate.netsci-hub.se The electronic properties and steric bulk of substituents at these positions can significantly influence the molecule's ability to interact with biological targets.
While direct SAR studies on this compound are not extensively detailed in the public domain, valuable insights can be drawn from closely related N-benzyl imidazole derivatives. For instance, studies on N-benzyl 5-substituted imidazoles, developed as potential aldosterone (B195564) synthase inhibitors, demonstrate the importance of the C5 position. google.com The introduction of various functional groups at this position allows for the modulation of the compound's properties. For example, derivatives have been synthesized with propanol (B110389) or methyl propanoate groups at the C5 position, indicating that this site can accommodate substituents to optimize activity. google.com
Table 1: Examples of C5-Substituted 1-(4-bromobenzyl)-1H-imidazole Derivatives google.com (Note: These examples feature a direct N-benzyl linkage, not an N-benzyloxy linkage, but illustrate the principle of C5 substitution.)
| Compound Name | C5-Substituent |
| 3-[1-(4-Bromobenzyl)-1H-imidazol-5-yl]propanol | -CH₂CH₂CH₂OH |
| Methyl 3-[1-(4-bromobenzyl)-1H-imidazol-5-yl]propanoate | -CH₂CH₂COOCH₃ |
N-Substitution Pattern Effects on Molecular Interactions
The substituent at the N1 position of the imidazole ring is a crucial feature for molecular recognition. In this compound, the N1 atom is connected to a benzyloxy group. This N-O-C linkage distinguishes it from the more commonly studied N-benzyl imidazoles, where the nitrogen is directly bonded to the benzyl carbon. google.comunict.it
The 4-bromo substitution on the benzyl ring plays a significant role in molecular interactions. The bromine atom is highly polarizable and can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a receptor. acs.org This interaction is directional and can contribute significantly to the binding affinity and selectivity of the ligand. The strength and geometry of this halogen bond depend on the molecular environment, but it represents a key interaction that medicinal chemists can exploit in drug design. acs.org
In a series of heme oxygenase (HO) inhibitors, halogen substitution in the phenyl ring was found to be critical for potency. researchgate.net Specifically, bromine- and iodine-substituted derivatives were often the most potent, suggesting that the size and polarizability of the halogen are important factors. This principle likely extends to this compound derivatives, where the bromine atom can form favorable interactions within a target's binding pocket. researchgate.net
Stereochemical Implications in Ligand-Target Specificity
While this compound itself is not chiral, introducing a stereocenter into its derivatives is a common strategy to explore the three-dimensional features of a biological target and enhance binding specificity. researchgate.net
Enantiomeric Resolution and Purity Assessment
The creation of chiral derivatives, such as 1-[4-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanol, necessitates methods to separate and purify the individual enantiomers. researchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this purpose. By evaluating different types of CSPs, researchers can optimize the separation of the enantiomers on a semi-preparative scale, yielding samples of high enantiomeric purity for biological testing. researchgate.net
Another established method for resolving enantiomers is through the formation of diastereomeric salts. google.com This involves reacting the racemic mixture with a homochiral resolving agent, such as an enantiomerically pure acid like di-p-toluoyl-L-tartaric acid. The resulting diastereomeric salts often have different solubilities, allowing one to be crystallized and separated by filtration. Subsequent removal of the chiral auxiliary from each diastereomer regenerates the individual, enantiomerically enriched compounds. google.com
Stereoselective Interaction Mechanisms
Once separated, the enantiomers of a chiral derivative often exhibit different biological activities. This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and provide a specific three-dimensional environment for ligand binding.
For example, the enantiomers of chiral imidazole-based inhibitors of heme oxygenase-1 (HO-1) are evaluated to understand the stereoselective requirements for inhibition. researchgate.net One enantiomer typically fits more precisely into the enzyme's active site, forming more optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds) than the other.
Molecular docking studies are frequently used to rationalize these findings. Such computational models can reveal how each enantiomer orients itself within the binding pocket. Differences in binding modes can be attributed to specific amino acid residues. For instance, docking studies have suggested that a Tyr187 residue in the HO-2 isozyme may be responsible for differential binding compared to HO-1, providing a structural basis for selectivity. researchgate.net Therefore, understanding the stereoselective interactions is crucial for designing potent and selective inhibitors.
Mechanistic Investigations of Molecular Interactions
Elucidation of Molecular Recognition Pathways
Molecular recognition is fundamental to the biological activity of 1-[(4-bromobenzyl)oxy]-1H-imidazole, dictating its binding affinity and selectivity for various biomolecules. The process is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and halogen bonding.
The imidazole (B134444) moiety is a key participant in forming hydrogen bond networks. nih.gov The two nitrogen atoms within the imidazole ring have distinct electronic properties: one nitrogen atom acts as a hydrogen bond donor (the N-H in a protonated state or in related non-N-oxy compounds), while the other acts as a hydrogen bond acceptor. nih.govresearchgate.net In the case of this compound, the N-1 position is substituted with the benzyloxy group, leaving the N-3 nitrogen as a primary hydrogen bond acceptor.
This acceptor capability allows the imidazole ring to interact with hydrogen bond donors, such as the hydroxyl or amine groups of amino acid residues (e.g., serine, threonine, lysine) in the active sites of enzymes or receptors. nih.gov The formation of these hydrogen bonds is crucial for the stable orientation of the ligand within a binding pocket. google.com.na While the N-oxy linkage itself is not a classical hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor, potentially adding another point of interaction with the biological target.
The 4-bromobenzyl group of the compound plays a critical role in interactions within hydrophobic pockets of target proteins. The phenyl ring is inherently hydrophobic and can engage in favorable van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.
The bromine atom at the para-position of the benzyl (B1604629) ring is a key feature that allows for halogen bonding, a highly directional non-covalent interaction. acs.org A region of positive electrostatic potential, known as a σ-hole, exists on the outer surface of the bromine atom, along the extension of the C-Br covalent bond. clinmedkaz.org This positive region can interact favorably with a nucleophilic or electron-rich atom, such as an oxygen (from a carbonyl backbone or a serine residue) or a nitrogen atom, in a protein. nih.gov
Theoretical and experimental studies on brominated imidazoles have confirmed their ability to form robust halogen bonds. acs.orgclinmedkaz.org The strength and directionality of these bonds make them a significant factor in determining the binding orientation and selectivity of the molecule. oup.com In the context of this compound, the bromine atom can act as a halogen bond donor, forming a precise and stabilizing link with a halogen bond acceptor within the target's active site.
Enzyme Inhibition Profiling and Kinetic Characterization
While direct enzyme inhibition data for this compound is not extensively documented in publicly available literature, analysis of structurally related compounds provides strong evidence for its potential as an enzyme inhibitor, particularly targeting heme oxygenase-1 (HO-1). researchgate.netnih.govwikipedia.org HO-1 is an inducible enzyme involved in cellular defense against oxidative stress and has been identified as a target in cancer therapy.
Several imidazole-based compounds containing a bromobenzyl ether moiety have been synthesized and identified as potent HO-1 inhibitors. nih.govmdpi.com For instance, the related compound 1-{4-[(4-bromobenzyl)oxy]phenyl}-2-(1H-imidazol-1-yl)ethanol is a known inhibitor of HO-1. wikipedia.org The common pharmacophore for these inhibitors involves the imidazole nitrogen coordinating to the heme iron within the enzyme's active site, while the substituted benzyl moiety occupies a hydrophobic pocket. researchgate.net
The presence of a halogen, specifically bromine, on the phenyl ring has been shown to be a critical determinant of inhibitory potency in related series of compounds. researchgate.net Studies on other acetamide-based HO-1 inhibitors showed that a 4-bromobenzyloxy moiety resulted in a potent inhibitor, although slightly less so than the unsubstituted benzyloxy analog in that specific series. mdpi.com This suggests that the electronic and steric properties of the bromine atom are crucial for optimizing interactions within the HO-1 active site.
Table 1: Heme Oxygenase-1 (HO-1) Inhibition by Structurally Related Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (vs. HO-2) | Reference |
|---|---|---|---|---|
| Acetamide derivative with 4-bromobenzyloxy moiety (7p) | HO-1 | 8.0 | 3-fold selective for HO-1 | mdpi.com |
| Acetamide derivative with benzyloxy moiety (7o) | HO-1 | 1.2 | 9-fold selective for HO-1 | mdpi.com |
| 1-(4-Bromobenzyl)-1H-imidazole | Recombinant Human Catalysis | ~0.001 (1 nM) | Not specified |
This table presents data for structurally related compounds to infer the potential activity of this compound. The IC₅₀ values represent the concentration required for 50% inhibition.
Receptor Agonism/Antagonism Studies
Direct studies on the receptor agonistic or antagonistic properties of this compound are not prominent in the available scientific literature. However, the structural motifs present in the molecule—namely the imidazole ring and the bromobenzyl ether group—are found in various compounds known to interact with a wide range of receptors.
Imidazole-containing compounds have been investigated as ligands for numerous receptors, including:
Angiotensin II receptors: N-[(benzyloxy)benzyl]imidazoles have been developed as potent antagonists. clinmedkaz.org
Adrenergic receptors: Certain 4-substituted imidazoles show potent and selective agonist activity at α2-adrenoceptors.
Histamine H3 receptors: Imidazole is a core feature of many H3 receptor antagonists and protean agonists like Proxyfan, which contains a benzyloxy moiety.
Serotonin (B10506) (5-HT) receptors: Arylpiperazine-substituted imidazole derivatives have shown high affinity for 5-HT₁ₐ and 5-HT₇ receptors. nih.gov
Adenosine (B11128) receptors: 1H-imidazol-1-yl substituted 8-phenylxanthines have been synthesized as ligands for A₁ and A₂ₐ adenosine receptors. nih.gov
Separately, benzyl ether compounds, including those with bromine substitution, have been explored as ligands for various receptors. For example, certain O-benzyl oxime ethers act as PPAR receptor agonists, nih.gov while other bromobenzyl derivatives have been incorporated into selective agonists for the AT₂ receptor oup.com and antagonists for the D14 receptor.
Given this context, this compound could potentially exhibit affinity for one or more of these receptor families. The specific nature of the interaction (agonism vs. antagonism) would depend on how the molecule's unique combination of steric and electronic features aligns with the topology and chemical environment of a given receptor's binding site. Definitive characterization would require experimental evaluation through radioligand binding and functional assays.
Cellular Pathway Modulation Studies
The potential of this compound to modulate cellular pathways is intrinsically linked to its likely interactions with enzymes and receptors. nih.gov The probable inhibition of the heme oxygenase-1 (HO-1) enzyme is of particular significance. wikipedia.orgmdpi.com
HO-1 is a critical enzyme in the cellular stress response pathway. It catabolizes heme into carbon monoxide (CO), biliverdin (B22007) (which is converted to the antioxidant bilirubin), and free iron. By inhibiting HO-1, this compound could disrupt this protective pathway. In the context of oncology, many cancer cells overexpress HO-1 to protect themselves from oxidative stress induced by chemotherapy. Therefore, an HO-1 inhibitor could sensitize cancer cells to therapeutic agents and inhibit tumor progression. This aligns with reports that imidazole derivatives possess anticancer properties and that this compound has been investigated for such activity. nih.govnih.govresearchgate.net
Furthermore, if the compound interacts with G-protein coupled receptors (GPCRs) such as adrenergic or serotonin receptors, it could modulate a host of downstream signaling cascades. nih.gov For example, interaction with an α2-adrenergic receptor could lead to a decrease in cyclic adenosine monophosphate (cAMP) levels, impacting numerous cellular processes. Modulation of such pathways would depend entirely on the specific receptor subtype engaged and whether the compound acts as an agonist or antagonist.
Future Perspectives and Research Directions for 1 4 Bromobenzyl Oxy 1h Imidazole
The imidazole (B134444) nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and clinically approved drugs. researchgate.netlifechemicals.com The specific compound, 1-[(4-bromobenzyl)oxy]-1H-imidazole, which incorporates an imidazole ring linked to a 4-bromobenzyl group via an ether linkage, represents a promising starting point for further investigation in drug discovery and development. ontosight.ai Its unique structure offers multiple avenues for modification, paving the way for future research aimed at harnessing its full therapeutic potential. The following sections outline key future perspectives and research directions centered on this compound and its structural analogs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[(4-bromobenzyl)oxy]-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a two-step process: (1) reacting a ketone precursor with CuBr₂ in a solvent mixture (e.g., ethyl acetate/chloroform), followed by (2) coupling with imidazole in anhydrous DMF using K₂CO₃ as a base, yielding 33% after chromatographic purification . Alternative routes in use palladium-catalyzed cross-coupling or alkylation under inert atmospheres, with yields varying based on substituents and catalysts (e.g., 27–72% for related imidazole derivatives) . Key variables include solvent polarity, temperature (e.g., 140°C for DMSO-based reactions), and catalyst loading. Low yields often stem from steric hindrance at the benzyl position or competing side reactions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ ~7.3–7.5 ppm for aromatic protons, δ ~70–80 ppm for the imidazole C-O bond) confirm regiochemistry and substitution patterns .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₀H₉BrN₂O requires C 47.08%, H 3.55%, N 10.98%) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H⁺] at m/z 255.99 for C₁₀H₁₀BrN₂O⁺) .
- Chromatography : TLC or HPLC monitors reaction progress; purity >95% is standard for publication .
Q. How does the electronic nature of the 4-bromobenzyl group affect the reactivity of the imidazole ring?
- Methodological Answer : The electron-withdrawing bromine atom stabilizes the benzyl group via inductive effects, reducing electron density on the imidazole nitrogen. This decreases nucleophilicity at N-1, complicating alkylation or acylation reactions. Researchers should prioritize polar aprotic solvents (DMF, DMSO) and strong bases (e.g., NaH) to enhance reactivity . Kinetic studies (e.g., UV-Vis monitoring) can quantify substitution rates compared to non-halogenated analogs .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during late-stage functionalization of this compound?
- Methodological Answer : Steric bulk at the benzyl position often limits access to the imidazole ring. Strategies include:
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation .
- Bulky ligands in catalysis : Use of XPhos or SPhos in Pd-mediated cross-couplings improves regioselectivity .
- Protecting groups : Temporarily shield reactive sites (e.g., Boc protection of adjacent amines) during functionalization .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., carbonic anhydrase II or HO-1 enzymes). notes IC₅₀ values <10 µM for analogs in anticancer assays .
- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity. For example, para-substituted electron-withdrawing groups enhance antifungal potency by 3-fold compared to meta-substituents .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. What contradictions exist in reported biological activities of this compound analogs, and how can they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5–50 µM for antifungal activity) often arise from assay variability. Solutions include:
- Standardized protocols : Use CLSI guidelines for MIC determinations against Candida albicans .
- Counter-screening : Test against non-target enzymes (e.g., CYP450) to rule off-target effects .
- Meta-analysis : Pool data from multiple studies to identify structure-activity trends (e.g., bromine’s role in membrane penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
